

The Environmental Trajectory of C2Br2F4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dibromotetrafluoroethane

Cat. No.: B104034

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the environmental impact and ozone depletion potential of Dibromotetrafluoroethane (C2Br2F4), commercially known as Halon 2402. This substance, once valued for its fire-suppressant properties, is now recognized as a significant contributor to stratospheric ozone depletion. This document synthesizes key quantitative data, outlines experimental methodologies for environmental assessment, and visualizes the core chemical processes and evaluation workflows.

Quantitative Environmental Impact Assessment

The environmental threat posed by C2Br2F4 is quantified by several key metrics: Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and Atmospheric Lifetime. These values provide a standardized measure of the compound's capacity to degrade the ozone layer and contribute to climate change relative to reference compounds.

Parameter	Value	Reference Compound
Ozone Depletion Potential (ODP)	6.0	CFC-11 (ODP = 1.0)
Global Warming Potential (GWP), 100-year	1640	CO2 (GWP = 1.0)
Atmospheric Lifetime	20 years	

Table 1: Environmental Impact Parameters of C2Br2F4 (Halon 2402)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols for Environmental Parameter Determination

The determination of ODP, GWP, and atmospheric lifetime for a chemical compound like C2Br2F4 involves a combination of laboratory measurements and atmospheric modeling. While specific, detailed experimental protocols for C2Br2F4 are proprietary or not readily available in public literature, the following methodologies outline the standard scientific approach.

Determination of Ozone Depletion Potential (ODP)

The ODP of a substance is a relative measure of its effectiveness in destroying stratospheric ozone compared to Trichlorofluoromethane (CFC-11). The determination of ODP is not a direct experimental measurement but rather a calculated value derived from a combination of laboratory data and atmospheric modeling.

Methodology:

- **Laboratory Kinetic Studies:** The fundamental data required are the rate constants of the chemical reactions that lead to ozone destruction. For C2Br2F4, the key process is the photolysis of the Carbon-Bromine (C-Br) bond by ultraviolet (UV) radiation in the stratosphere to release bromine radicals (Br•).
 - **Experimental Setup:** A temperature-controlled reaction chamber is filled with a known concentration of C2Br2F4 and a carrier gas (e.g., N2). The chamber is irradiated with UV light of varying wavelengths, simulating stratospheric conditions.
 - **Analytical Technique:** The rate of C2Br2F4 degradation and the formation of Br• radicals are monitored using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or laser-induced fluorescence.
 - **Data Analysis:** The absorption cross-section of C2Br2F4 at different UV wavelengths and the quantum yield of Br• production are determined.
- **Atmospheric Modeling:** The laboratory-derived kinetic data are used as inputs for two-dimensional (2-D) or three-dimensional (3-D) chemical transport models of the atmosphere.

- Model Input: The model incorporates data on atmospheric transport, solar flux, and the concentrations of other atmospheric species.
- Simulation: The model simulates the release of a specific mass of C2Br2F4 and calculates the resulting change in the global atmospheric ozone concentration over time.
- ODP Calculation: The calculated ozone loss is then compared to the ozone loss calculated for the release of an equal mass of CFC-11 under the same model conditions. The ratio of these values gives the ODP of C2Br2F4.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Determination of Global Warming Potential (GWP)

The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). It is determined by the gas's radiative efficiency and its atmospheric lifetime.

Methodology:

- Infrared Spectroscopy: The radiative efficiency of C2Br2F4 is determined by its ability to absorb infrared (IR) radiation at wavelengths where the Earth radiates heat.
 - Experimental Setup: A sample of C2Br2F4 is introduced into a gas cell placed in the beam of a Fourier-Transform Infrared (FTIR) spectrometer.
 - Data Acquisition: The IR absorption spectrum of C2Br2F4 is recorded over the atmospheric window region (typically 8 to 13 μm).
 - Data Analysis: The integrated absorption cross-section across the relevant IR wavelengths is calculated to determine the radiative efficiency.[\[8\]](#)
- Atmospheric Lifetime Determination (see Section 2.3): The atmospheric lifetime is a critical component of the GWP calculation.
- GWP Calculation: The GWP is calculated by integrating the radiative forcing of a pulse emission of C2Br2F4 over a chosen time horizon (typically 100 years) and dividing it by the integrated radiative forcing of a pulse emission of an equal mass of CO₂ over the same

period. This calculation is typically performed using atmospheric models that incorporate the measured radiative efficiency and atmospheric lifetime.

Determination of Atmospheric Lifetime

The atmospheric lifetime of C2Br2F4 is the average time a molecule of this compound remains in the atmosphere before it is removed by chemical reactions or photolysis.

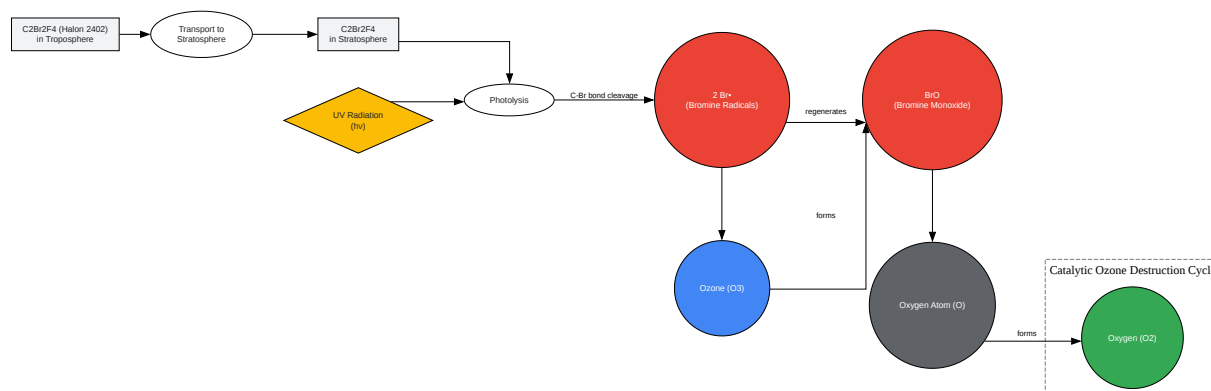
Methodology:

- Laboratory Kinetic Studies:
 - Reaction with Hydroxyl Radicals ($\bullet\text{OH}$): The primary removal pathway for many halogenated compounds in the troposphere is reaction with the hydroxyl radical. The rate constant for the reaction of C2Br2F4 with $\bullet\text{OH}$ is measured over a range of temperatures and pressures relevant to the troposphere. Pulsed laser photolysis-laser induced fluorescence (PLP-LIF) is a common technique for these measurements.
 - Photolysis: The UV absorption cross-section of C2Br2F4 is measured as described in Section 2.1.1. This data is used to calculate the rate of photolysis in the stratosphere.
- Atmospheric Modeling:
 - Model Input: The experimentally determined reaction rate constants and photolysis rates are incorporated into a global atmospheric model. The model also includes data on atmospheric transport and the global distribution of $\bullet\text{OH}$ radicals and solar radiation.
 - Lifetime Calculation: The model calculates the global atmospheric burden of C2Br2F4 and its global removal rate. The atmospheric lifetime (τ) is then calculated as the ratio of the burden to the removal rate ($\tau = \text{Burden} / \text{Removal Rate}$).^[9]

Visualizing the Environmental Impact

Ozone Depletion Pathway of C2Br2F4

The primary mechanism of ozone depletion by C2Br2F4 involves the photolytic release of bromine atoms in the stratosphere, which then catalytically destroy ozone molecules.

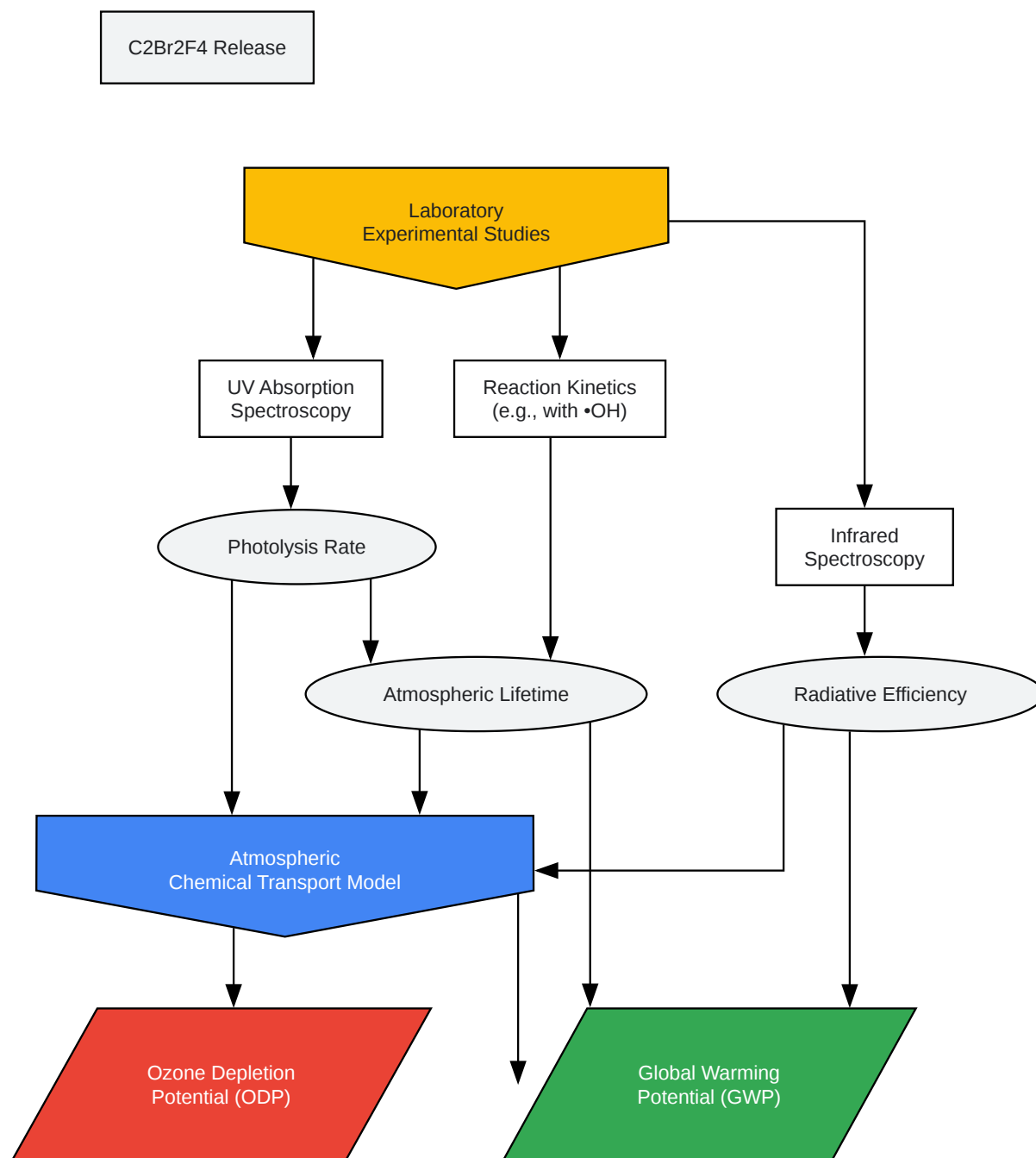


[Click to download full resolution via product page](#)

Catalytic ozone destruction by C2Br2F4-derived bromine radicals.

Experimental and Modeling Workflow for Environmental Impact Assessment

The assessment of the environmental impact of a substance like C2Br2F4 follows a logical workflow, integrating experimental data with atmospheric models to derive key environmental metrics.



[Click to download full resolution via product page](#)

Workflow for assessing the environmental impact of C2Br2F4.

Conclusion

The data and methodologies presented in this guide underscore the significant environmental risks associated with C₂Br₂F₄ (Halon 2402). With a high Ozone Depletion Potential and a notable Global Warming Potential, its historical use as a fire suppressant has had lasting consequences for the Earth's atmosphere. The established international agreements, such as the Montreal Protocol, have been crucial in phasing out the production and consumption of such ozone-depleting substances.^{[10][11][12]} For researchers and professionals in drug development and other scientific fields, understanding the environmental impact of chemical compounds is paramount for sustainable innovation and regulatory compliance. The experimental and modeling approaches outlined here provide a framework for the comprehensive environmental assessment of new and existing chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Atmospheric histories and global emissions of halons H-1211 (CBrClF₂), H-1301 (CBrF₃), and H-2402 (CBrF₂CBrF₂) [repository.library.noaa.gov]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. acd-ext.gsfc.nasa.gov [acd-ext.gsfc.nasa.gov]
- 6. nist.gov [nist.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Updated Global Warming Potentials and Radiative Efficiencies of Halocarbons and Other Weak Atmospheric Absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atmospheric Lifetime of CHF₂Br, a Proposed Substitute for Halons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Montreal Protocol on Substances that Deplete the Ozone Layer | Ozone Secretariat [ozone.unep.org]
- 11. unep.org [unep.org]
- 12. Montreal Protocol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Environmental Trajectory of C2Br2F4: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104034#environmental-impact-and-ozone-depletion-potential-of-c2br2f4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com